Degradation Potency (DC50) Comparison: JQAD1 vs. Alternative EP300/CBP PROTACs
JQAD1 exhibits a DC50 of ≤31.6 nM for EP300 degradation in neuroblastoma cells . In contrast, the EP300/CBP degrader dCE-1 has a reported DC50 of 1.3 µM in LP1 cells, and Pomalidomide-NH-PEG6-amide-C2-CPI-1612 has a DC50 of 1.2 µM in LP1 cells . This represents an approximate 40-fold improvement in degradation potency for JQAD1, enabling more complete target engagement at lower concentrations and reducing the likelihood of off-target effects associated with higher compound exposures .
| Evidence Dimension | EP300 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | ≤31.6 nM |
| Comparator Or Baseline | dCE-1 (1.3 µM); Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (1.2 µM) |
| Quantified Difference | ≥40-fold more potent |
| Conditions | JQAD1: Kelly neuroblastoma cells, 24h treatment ; dCE-1 and Pomalidomide-NH-PEG6-amide-C2-CPI-1612: LP1 multiple myeloma cells, 24h treatment |
Why This Matters
A 40-fold lower DC50 translates to significantly reduced compound usage per experiment, lower cost per assay, and minimized risk of non-specific cytotoxicity in cell-based studies.
